![molecular formula C15H17BrN2O2 B5709654 1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)
1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole (referred to as Compound A) is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is a pyrazole derivative that has shown promising results in various studies, making it an interesting compound for further research.
Wirkmechanismus
The mechanism of action of Compound A is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
Compound A has been shown to have various biochemical and physiological effects. Studies have shown that it inhibits the growth of cancer cells, reduces inflammation, improves glucose and lipid metabolism, and has neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Compound A is its potential as a lead compound for the development of new drugs. Its anti-cancer and anti-inflammatory properties make it a promising candidate for drug development. However, one of the limitations of Compound A is its low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Compound A. One direction is the development of new drugs based on its structure and properties. Another direction is the study of its potential applications in other scientific research fields, such as metabolic disorders and neurological disorders. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of Compound A involves the reaction of 2-bromo-4-isopropylphenol with acetic anhydride to form 2-bromo-4-isopropylphenyl acetate. This intermediate is then reacted with 3-methyl-1H-pyrazole to produce Compound A.
Wissenschaftliche Forschungsanwendungen
Compound A has been studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of cancer. Studies have shown that Compound A has anti-cancer properties, making it a potential candidate for the development of new anti-cancer drugs. Other areas of research include inflammation, metabolic disorders, and neurological disorders.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-10(2)12-4-5-14(13(16)8-12)20-9-15(19)18-7-6-11(3)17-18/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFVHFFHOXVMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)COC2=C(C=C(C=C2)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

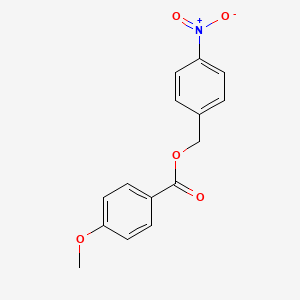
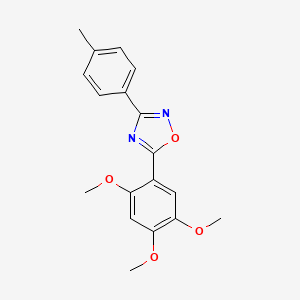



![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
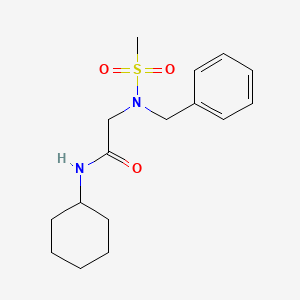
![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
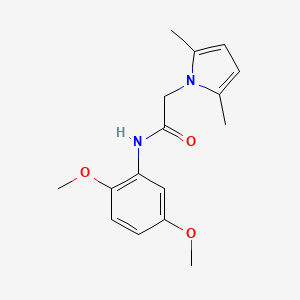


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
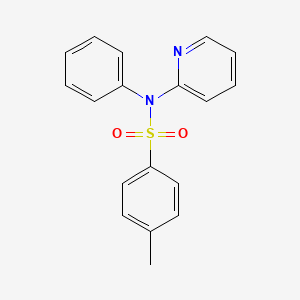
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)